4-Bromo-2-fluoro-N-((tetrahydrofuran-2-yl)methyl)benzamide
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Overview
Description
4-Bromo-2-fluoro-N-((tetrahydrofuran-2-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of bromine, fluorine, and a tetrahydrofuran moiety attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-N-((tetrahydrofuran-2-yl)methyl)benzamide typically involves multi-step reactionsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide for bromination and sulfuric acid for further modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-N-((tetrahydrofuran-2-yl)methyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine or fluorine atoms with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Coupling Reactions: Often used to form more complex molecules by linking the benzamide with other aromatic compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sulfuric Acid: Employed in various steps for its strong acidic properties.
Palladium Catalysts: Utilized in coupling reactions to facilitate the formation of new bonds.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and complex aromatic compounds, which can be further utilized in different applications .
Scientific Research Applications
4-Bromo-2-fluoro-N-((tetrahydrofuran-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-N-((tetrahydrofuran-2-yl)methyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-N-methylbenzamide
- 4-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-fluorophenylacetic acid
Uniqueness
4-Bromo-2-fluoro-N-((tetrahydrofuran-2-yl)methyl)benzamide is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this structural feature .
Properties
Molecular Formula |
C12H13BrFNO2 |
---|---|
Molecular Weight |
302.14 g/mol |
IUPAC Name |
4-bromo-2-fluoro-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H13BrFNO2/c13-8-3-4-10(11(14)6-8)12(16)15-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7H2,(H,15,16) |
InChI Key |
BHRLNUSJLMNBPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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